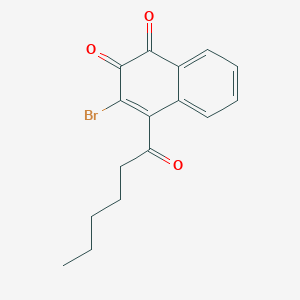
1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- is a chemical compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound is characterized by the presence of a bromine atom at the 3-position and a 1-oxohexyl group at the 4-position of the naphthalenedione core .
Preparation Methods
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of the hexanoyl chloride in the presence of a base . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism by which 1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- exerts its effects involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. In biological systems, it may target specific enzymes or proteins, leading to its antimicrobial or immunomodulatory effects .
Comparison with Similar Compounds
1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- can be compared with other naphthoquinone derivatives, such as:
2-Bromo-1,4-naphthoquinone: Known for its antimicrobial properties.
2-Chloro-1,4-naphthoquinone: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of 1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
61983-07-1 |
|---|---|
Molecular Formula |
C16H15BrO3 |
Molecular Weight |
335.19 g/mol |
IUPAC Name |
3-bromo-4-hexanoylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H15BrO3/c1-2-3-4-9-12(18)13-10-7-5-6-8-11(10)15(19)16(20)14(13)17/h5-8H,2-4,9H2,1H3 |
InChI Key |
LCXKEJRMOMOXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















